molecular formula C22H28N2O5 B10891686 (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

(2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10891686
M. Wt: 400.5 g/mol
InChI Key: SHUXUMUYZLQQHQ-UHFFFAOYSA-N
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Description

The compound “(2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone” features a piperazine core substituted with a 2,3,4-trimethoxybenzyl group at the 4-position and a 2-methoxyphenyl methanone moiety. This structural architecture is associated with diverse biological activities, particularly in enzyme inhibition and receptor modulation. The trimethoxybenzyl group enhances hydrophobic interactions with target proteins, while the methoxyphenyl moiety contributes to electronic effects and binding specificity. The compound has been explored in contexts such as Na+/H+ exchanger 1 (NHE1) inhibition, where derivatives demonstrated potent activity (IC50 values 4.3–4.7 times more potent than cariporide) . Its synthesis typically involves coupling piperazine derivatives with functionalized aromatic precursors under nucleophilic substitution or condensation conditions .

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-17(18)22(25)24-13-11-23(12-14-24)15-16-9-10-19(27-2)21(29-4)20(16)28-3/h5-10H,11-15H2,1-4H3

InChI Key

SHUXUMUYZLQQHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(2,3,4-trimethoxybenzyl)piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • The compound's structural features suggest possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects, warranting further investigation into the compound's potential as a therapeutic agent for mood disorders.
  • Anticancer Activity
    • Preliminary studies indicate that compounds containing piperazine moieties can exhibit cytotoxic effects against various cancer cell lines. The methoxy substitutions may enhance these effects by improving the compound's ability to penetrate cell membranes or interact with specific cellular targets.
  • Antimicrobial Properties
    • Research into related compounds has shown antimicrobial activity against various bacterial strains. The presence of multiple methoxy groups may contribute to this activity by increasing the lipophilicity of the molecule, thereby enhancing membrane permeability.

Synthesis and Derivatives

The synthesis of (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone can be achieved through several methods, including:

  • Condensation Reactions : Utilizing piperazine derivatives and methoxy-substituted benzaldehydes.
  • Reflux Methods : Employing solvents such as ethanol or dimethylformamide to facilitate reactions under heat.

These methods can be optimized for yield and purity based on the desired application.

Case Study 1: Neuropharmacological Effects

A study conducted on structurally similar piperazine derivatives revealed significant anxiolytic effects in animal models. The findings suggest that the introduction of methoxy groups may enhance binding affinity at serotonin receptors, indicating potential for (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone in treating anxiety disorders.

Case Study 2: Anticancer Activity

In vitro testing of piperazine-based compounds has shown efficacy against breast cancer cell lines. The results indicated that the compounds induced apoptosis through mitochondrial pathways, suggesting that (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone could similarly affect cancer cell viability.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-oneStructureKnown for stimulant effects
1-(3,4-Dimethylphenyl)-2-(ethylamino)butan-1-oneStructurePsychoactive properties
4-(2-Methoxyphenyl)-piperidineStructureAnalgesic properties

The unique combination of multiple methoxy groups and a piperazine core in (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone enhances its solubility and receptor binding compared to similar compounds.

Mechanism of Action

The mechanism of action of (2-METHOXYPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as vasodilation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name / ID Structural Variation vs. Target Compound Biological Activity / IC50 (μM) Key Findings References
4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (MehT-3,7) 4-Hydroxyphenyl instead of 2,3,4-trimethoxybenzyl AbTYR: 3.52; hTYR: 5.4 Dual tyrosinase inhibitor; reduced hydrophobicity vs. target compound
4-(3-Fluorobenzoyl)piperazin-1-ylmethanone 3-Fluorobenzoyl substituent Not explicitly reported Fluorine atom may enhance metabolic stability and binding affinity
4-(4-Phenylcyclohexyl)piperazin-1-ylmethanone (Compound 14) Cyclohexyl-phenyl group instead of trimethoxybenzyl Anticancer (unspecified targets) Bulky substituent improves selectivity for hydrophobic binding pockets
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan-2-yl and aminobenzoyl groups Anticholinesterase activity Enhanced electron-rich character for AChE/BChE inhibition
Ethyl 4-(2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)ethoxy)-3-(4-methoxybenzamido)benzoate Extended ethoxy-benzoate side chain NHE1 inhibition (IC50 ~2.8–3.1 nM) Improved solubility and membrane permeability vs. target compound

Activity Profiles and Mechanistic Insights

  • Tyrosinase Inhibition : The target compound’s trimethoxybenzyl group likely enhances hydrophobic interactions with tyrosinase’s active site compared to MehT-3,7, which uses a smaller 4-hydroxyphenyl group. However, MehT-3,7 retains dual activity on AbTYR and hTYR, suggesting moderate-sized substituents balance potency and selectivity .
  • NHE1 Inhibition : Derivatives of the target compound with ethyl benzoate side chains (e.g., compound 9c, IC50 = 2.8 nM) show superior NHE1 inhibition compared to cariporide, indicating that extended side chains improve target engagement .
  • Anticholinesterase Activity: Analogous compounds with furan-2-yl or aminophenyl groups exhibit distinct mechanisms, such as π-π stacking with AChE’s catalytic site, a feature less pronounced in the target compound due to its methoxy-rich structure .

Biological Activity

The compound (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is a piperazine derivative characterized by its complex structure, which includes multiple methoxy groups. This structural complexity suggests significant potential for biological activity, particularly in pharmacological applications.

  • Molecular Formula : C₁₈H₂₃N₂O₄
  • Molecular Weight : 400.5 g/mol

The presence of methoxy groups enhances the solubility and bioactivity of the compound. These groups are known to influence receptor binding and pharmacokinetics, making this compound a candidate for various biological assays.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities. The biological activity of (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone can be categorized into several key areas:

1. Receptor Binding Affinity

The compound is hypothesized to interact with serotonin and dopamine receptors due to its structural features. The methoxy groups may enhance binding affinity, which has been observed in related piperazine derivatives.

2. Antidepressant Activity

Similar compounds have demonstrated antidepressant effects by modulating serotonin levels in the brain. Studies on related piperazine derivatives suggest that they may act as selective serotonin reuptake inhibitors (SSRIs) or antagonists at specific receptor subtypes .

3. Antimicrobial Properties

Preliminary studies on structurally related compounds indicate potential antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, piperazine derivatives have shown effectiveness against E. coli and Staphylococcus aureus in various assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone , a comparison with similar compounds is beneficial:

Compound NameStructureNotable Features
1-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-oneStructureKnown for stimulant effects; lacks methanone group.
1-(3,4-Dimethylphenyl)-2-(ethylamino)butan-1-oneStructurePsychoactive properties; features ethylamino substitution.
4-(2-Methoxyphenyl)-piperidineStructureStudied for analgesic properties; lacks trimethoxy substitution.

The unique combination of multiple methoxy groups and a piperazine core in (2-Methoxyphenyl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone may enhance its solubility and receptor binding compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of piperazine derivatives:

  • Synthesis Methodologies : Various synthetic pathways have been employed to create analogs of this compound, optimizing yield and purity for biological testing.
  • Biological Assays : Techniques such as radiolabeled binding assays and cell-based functional assays are crucial for assessing the interaction of this compound with neurotransmitter receptors.

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